2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Overview
Description
Scientific Research Applications
Antimicrobial Activity
Research has explored the synthesis and antimicrobial activity of derivatives involving 2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzaldehyde. Studies have shown that compounds synthesized from similar structures exhibit excellent to good antibacterial activity compared to reference drugs (Mistry, Desai, & Desai, 2016). Another study synthesized fluorine-containing 4-(substituted-2-hydroxybenzoyl) pyrazoles and pyrazolyl benzo[d]oxazoles, revealing significant antibacterial and antifungal activities (Gadakh, Pandit, Rindhe, & Karale, 2010).
Medicinal Chemistry
Compounds synthesized from this compound have been evaluated for their potential in medicinal applications. For instance, a study on benzofuran-2-yl pyrazole pyrimidine derivatives demonstrated antitumor activity and molecular docking as thymidylate synthase inhibitors, suggesting potential in cancer treatment (El-Zahar et al., 2011).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of compounds involving this structure. For example, research on the synthesis of pyrazoline a heterocyclic D-π-A chromophore highlighted its use as a fluorescent chemosensor for metal ion detection (Khan, 2020). Another study demonstrated the synthesis of novel fluoro-substituted benzo- and benzothieno fused pyrano[2,3-c]pyrazol-4(1H)-ones, showcasing their potential in various chemical applications (Holzer et al., 2010).
Chemical Reactions and Mechanisms
The chemical reactivity of compounds derived from this compound has been a subject of interest. A study detailed the multi-step synthesis of pyrazoline and its photophysical and physicochemical properties, offering insights into its reactivity and potential applications in chemical sensing (Kariuki et al., 2022).
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzaldehyde. For instance, it is recommended to handle this compound in a well-ventilated place, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Properties
IUPAC Name |
2-fluoro-5-(2-methylpyrazol-3-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-11(4-5-13-14)8-2-3-10(12)9(6-8)7-15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULIOWMRVIGJCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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